molecular formula C13H11F2N3S B4390332 N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea

N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea

Cat. No. B4390332
M. Wt: 279.31 g/mol
InChI Key: MXHNTHGZXBTXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression.

Scientific Research Applications

N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. Inflammation is a key driver of many chronic diseases, and N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been studied for its potential use in cardiovascular diseases, where it has been shown to reduce the development of atherosclerosis.

Mechanism of Action

N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea works by inhibiting the activity of BRD4, which is a protein that plays a critical role in regulating gene expression. BRD4 is known to bind to acetylated histones, which are proteins that help to package DNA into a compact structure. By inhibiting BRD4, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea prevents the binding of BRD4 to acetylated histones, which leads to the downregulation of genes that are critical for cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have several biochemical and physiological effects. In cancer, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. Inflammation is a key driver of many chronic diseases, and N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, which leads to a reduction in inflammation. Finally, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to reduce the development of atherosclerosis by inhibiting the proliferation of smooth muscle cells in the arterial wall.

Advantages and Limitations for Lab Experiments

N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has several advantages for lab experiments, including its high potency and selectivity for BRD4. However, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea. One potential direction is to investigate the use of N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to investigate the use of N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea in animal models of cardiovascular diseases to determine its potential therapeutic effects. Finally, further research is needed to understand the potential toxicity of N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea and to develop strategies to mitigate its toxicity.

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3S/c1-8-3-2-4-16-12(8)18-13(19)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHNTHGZXBTXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea
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N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea

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